1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one
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Overview
Description
1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one is an organic compound that features a chloropropanone backbone with an amino and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(5-Amino-2-methylphenyl)propan-2-one. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or amines depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules and heterocycles.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one: Known for its reactivity and versatility in organic synthesis.
1-(5-Amino-2-methylphenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom, offering different reactivity and selectivity.
1-(5-Amino-2-methylphenyl)-1-iodopropan-2-one: Contains an iodine atom, providing unique properties for specific applications.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical transformations and applications. Its chlorine substituent offers a good leaving group for substitution reactions, while the amino and methyl groups provide sites for further functionalization .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(5-amino-2-methylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-4-8(12)5-9(6)10(11)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
SZCSUWONACHVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(C(=O)C)Cl |
Origin of Product |
United States |
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